4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
Several studies have synthesized fluorine-containing thiadiazolotriazinones and related compounds to evaluate their potential as antibacterial agents. For instance, Holla, Bhat, and Shetty (2003) demonstrated that fluorine-containing thiadiazolotriazinones exhibit promising antibacterial activity, suggesting their potential as novel antimicrobial agents (Holla, Bhat, & Shetty, 2003). Similarly, Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing quinazolinones and thiazolidinones, reporting significant in vitro antimicrobial potency against a range of bacteria and fungi (Desai, Vaghani, & Shihora, 2013).
Anticancer Applications
The potential anticancer properties of fluorine-substituted compounds have been a significant area of research. Chowrasia et al. (2017) investigated the anticancer activity of fluorinated triazolothiadiazoles, demonstrating moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential in cancer treatment (Chowrasia et al., 2017). Another study by Tiwari et al. (2017) focused on the synthesis of benzamide derivatives with a thiadiazole scaffold, revealing significant anticancer activity, suggesting these compounds as promising candidates for further pharmaceutical development (Tiwari et al., 2017).
Photophysical and Electrochemical Applications
Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles were synthesized by Zhang et al. (2017), showcasing excellent photophysical properties including large Stokes shift and solid-state fluorescence. These properties suggest applications in areas such as security inks or rewritable paper due to their aggregation-induced emission effect (Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the normal function of the SDH enzyme, disrupting the energy production process in the cell .
Biochemical Pathways
The inhibition of the SDH enzyme affects the citric acid cycle and the electron transport chain , two critical biochemical pathways involved in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting the energy balance within the cell.
Result of Action
The result of the compound’s action is a significant antifungal activity . In vitro tests have shown that the compound has a strong inhibitory effect on various fungi, including Valsa mali, Sclerotinia sclerotiorum, FusaHum graminearum Sehw, Physalospora piricola, and Botrytis cinerea .
Properties
IUPAC Name |
4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-5-7-15(20)8-6-14/h5-9H,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPFNXQZFXQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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